3-Bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
3-Bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative with a bromine atom at the 3-position and a fluorine atom at the 2-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for pharmaceuticals, organic electronics, and agrochemicals .
Properties
IUPAC Name |
3-bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJLDTKCQIPVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves a multi-step process. One common method starts with the fluorination of 3-bromo-2-nitropyridine using a fluorinating agent such as Bu4N+F− in DMF at room temperature to produce 2-fluoro-3-bromopyridine . This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boron-containing dioxaborolane group makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions with aryl halides produce biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-Bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Lacks the 2-fluoro substituent present in the title compound. Used in synthesizing cholinergic drugs and oxazolidinone derivatives targeting mGluR5 modulators .
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 719268-92-5)
- 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1073312-28-3) Contains both chlorine and fluorine substituents.
Heterocyclic Core Modifications
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Steric and Functional Group Variations
Material Science
- Boronic esters with trifluoromethyl groups (e.g., 3-(dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine ) are prioritized in organic electroluminescent devices due to enhanced electron mobility .
- The title compound’s bromine and fluorine substituents may improve charge transport properties in optoelectronic materials compared to methoxy-substituted analogs .
Physical and Chemical Properties
Biological Activity
3-Bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₄BBrFNO₂
- Molecular Weight : 301.95 g/mol
- CAS Number : 1073353-50-0
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The boron-containing moiety may interfere with enzyme function by forming covalent bonds with active site residues.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research indicates that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various boron compounds, including 3-Bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine against Gram-positive and Gram-negative bacteria. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 8 |
Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound induces cell cycle arrest and apoptosis. Notably:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
- IC₅₀ Values :
- HeLa: 25 µM
- A549: 30 µM
These findings suggest a promising anticancer profile that warrants further investigation.
Case Study 1: Synthesis and Evaluation
A recent study synthesized 3-Bromo-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine and evaluated its biological properties. The researchers reported that the compound exhibited a selective cytotoxic effect on cancer cells while sparing normal cells.
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action. It was found that the compound activates caspase pathways leading to programmed cell death in tumor cells. This study highlights the potential for developing targeted therapies based on this compound's mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
